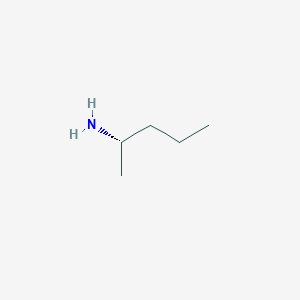

2-Pentanamine, (2S)-

Description

BenchChem offers high-quality 2-Pentanamine, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanamine, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-pentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIPFLJVCPEKU-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Pentanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Pentanamine, also known as (S)-(+)-2-aminopentane, is a chiral primary amine that serves as a crucial building block in organic synthesis. Its stereochemically defined structure makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex chiral molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and key synthetic applications.

Physical and Chemical Properties

The physical and chemical properties of (2S)-2-Pentanamine are summarized in the tables below. It is important to note that while some data is specific to the (2S)-enantiomer, other reported values are for the racemic mixture of 2-aminopentane.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N | [1] |

| Molecular Weight | 87.16 g/mol | [1] |

| CAS Number | 54542-13-1 | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 90.5-91.5 °C (racemic) | [1] |

| Melting Point | -70 °C (estimate, racemic) | [1] |

| Density | 0.736 g/mL at 25 °C (racemic) | [1] |

| Refractive Index | n20/D 1.4020 (racemic) | [1] |

| Solubility | Soluble in water and organic solvents | [2][3] |

Chemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | (2S)-pentan-2-amine | [1] |

| Synonyms | (S)-Pentan-2-amine, (S)-(+)-2-Aminopentane | [1] |

| pKa (predicted) | 11.04 ± 0.35 | [2][4] |

| LogP (predicted) | 1.410 | [4] |

| Specific Rotation ([α]D) | +8.5° (c = 1, H₂O) | |

| Polar Surface Area | 26.02 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Accurate characterization of (2S)-2-Pentanamine is essential for its use in stereoselective synthesis. The following sections detail the experimental protocols for key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric purity of (2S)-2-Pentanamine.[5] The general approach involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]

Methodology:

-

Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA), is often effective for the separation of chiral amines.[5]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like 2-propanol or ethanol. A common starting point is a 90:10 or 80:20 mixture of hexane:2-propanol.[5][7]

-

Additives: To improve peak shape and resolution for amines, acidic and basic additives are often used. A combination of trifluoroacetic acid (TFA) and triethylamine (TEA) at low concentrations (e.g., 0.1% v/v) in the mobile phase can be effective.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[5]

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., after derivatization) or where the mobile phase additives do not interfere is common. For underivatized amines, low wavelengths (e.g., 210-220 nm) may be used, although sensitivity might be limited.

Figure 1: A generalized workflow for the analysis of (2S)-2-Pentanamine by chiral HPLC.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral compound, which is a characteristic physical property.

Methodology:

-

Sample Preparation: Prepare a solution of (2S)-2-Pentanamine of a known concentration (c) in a suitable solvent (e.g., water). The concentration is typically expressed in g/mL.

-

Instrument Setup:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up.

-

Calibrate the instrument by filling the polarimeter tube with the pure solvent and setting the reading to zero.

-

-

Measurement:

-

Rinse the polarimeter tube with the prepared sample solution and then fill it, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and measure the observed angle of rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

NMR Spectroscopy with Mosher's Amide Analysis

To determine the enantiomeric excess and absolute configuration of a chiral primary amine, derivatization with a chiral agent followed by NMR analysis is a powerful technique. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is commonly used for this purpose.[8][9]

Methodology:

-

Derivatization:

-

In two separate reactions, react the (2S)-2-Pentanamine sample with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively. This is typically done in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

These reactions form diastereomeric amides.

-

-

Purification: Purify the resulting diastereomeric amides by column chromatography to remove any unreacted starting materials and byproducts.

-

NMR Analysis:

-

Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for each of the purified diastereomeric amides.

-

By comparing the chemical shifts of protons (or the fluorine signal) in the two diastereomeric products, the absolute configuration can be determined based on the established Mosher's method model. The integration of the signals corresponding to the two diastereomers in the NMR spectrum of the derivatized mixture allows for the calculation of the enantiomeric excess.[10]

-

References

- 1. 2-AMINOPENTANE CAS#: 625-30-9 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 2-AMINOPENTANE | 63493-28-7 [chemicalbook.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 9. matilda.science [matilda.science]

- 10. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Applications of (2S)-2-Pentanamine: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of chiral starting materials is a critical step that dictates the stereochemical outcome of a synthetic pathway. (2S)-2-Pentanamine, a valuable chiral primary amine, serves as a key building block in the synthesis of complex molecular architectures. This technical guide provides an overview of commercial suppliers, available specifications, and a detailed experimental protocol for a representative application.

Commercial Suppliers and Specifications

(2S)-2-Pentanamine, also known as (S)-2-aminopentane, is available from several commercial suppliers catering to the research and development sector. When procuring this chiral amine, it is imperative to scrutinize the product specifications to ensure it meets the stringent requirements of stereoselective synthesis. Key parameters to consider are chemical purity and, most importantly, enantiomeric excess (ee).

While many suppliers list the chemical purity, which is often around 97%, the enantiomeric excess is a more critical measure of its chiral integrity. This value indicates the degree to which the desired (S)-enantiomer is present in excess of the undesired (R)-enantiomer. For applications in drug development, a high enantiomeric excess (typically >98% ee) is essential. Researchers should always request a Certificate of Analysis (CoA) from the supplier, which provides lot-specific data on purity and enantiomeric excess.

Below is a summary of typical specifications from various suppliers. Note that specific values can vary by lot and supplier.

| Supplier Category | Typical Chemical Purity | Typical Enantiomeric Excess (ee) | Available Forms | Notes |

| Major Chemical Suppliers | >97% | Often >98% | Free base, HCl salt | Provide detailed CoA with lot-specific analysis. May offer bulk quantities for larger scale synthesis. |

| Specialty Chemical Providers | ≥95% - >99% | ≥98% - >99% | Free base | Often specialize in chiral compounds and may provide more detailed analytical data upon request. |

| Chemical Marketplaces | Varies by listing | Varies, requires verification | Free base, HCl salt | Important to vet the actual manufacturer and request a CoA before purchase. |

Experimental Protocol: Chiral Resolution of Racemic Ibuprofen

A common and illustrative application of a chiral amine like (2S)-2-Pentanamine is in the resolution of racemic mixtures, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. While the following protocol details the resolution of racemic ibuprofen using the structurally similar and commonly used resolving agent (S)-(-)-1-phenylethylamine, the principles and steps are directly adaptable for (2S)-2-Pentanamine. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation.

Objective:

To separate the enantiomers of racemic ibuprofen via diastereomeric salt formation using a chiral amine.

Materials:

-

Racemic ibuprofen

-

(S)-(-)-1-phenylethylamine (or (2S)-2-Pentanamine)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

-

Stir plate and stir bar

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

Part 1: Formation of Diastereomeric Salts

-

In a 100 mL Erlenmeyer flask, dissolve 2.0 g of racemic ibuprofen in 30 mL of methanol. Gently warm the mixture on a stir plate to ensure complete dissolution.

-

In a separate small beaker, weigh out an equimolar amount of (S)-(-)-1-phenylethylamine. Calculation: Molar mass of ibuprofen = 206.29 g/mol ; Molar mass of (S)-(-)-1-phenylethylamine = 121.18 g/mol . For 2.0 g of ibuprofen (9.69 mmol), you will need approximately 1.17 g of the chiral amine.

-

Slowly add the chiral amine to the stirring ibuprofen solution.

-

Allow the solution to stir at room temperature for 10-15 minutes.

-

Slowly add 30 mL of diethyl ether to the solution while stirring. The diastereomeric salt of (S)-ibuprofen and (S)-amine is less soluble and will begin to precipitate.

-

Continue stirring for another 20-30 minutes in an ice bath to maximize crystallization.

Part 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

-

Allow the crystals to air dry on the filter paper. Weigh the dried crystals to determine the yield of the diastereomeric salt.

Part 3: Liberation of (S)-Ibuprofen

-

Transfer the collected diastereomeric salt to a 125 mL separatory funnel.

-

Add 25 mL of 1 M HCl to the separatory funnel. The salt will dissociate, protonating the ibuprofen to its free acid form and protonating the amine to its water-soluble ammonium salt.

-

Add 25 mL of diethyl ether to the separatory funnel.

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure.

-

Allow the layers to separate. The (S)-ibuprofen will be in the upper ether layer, and the protonated chiral amine will be in the lower aqueous layer.

-

Drain the lower aqueous layer.

-

Wash the ether layer with two 15 mL portions of deionized water.

-

Drain the ether layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Decant the dried ether solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the (S)-ibuprofen as a white solid.

Part 4: Analysis

-

Determine the melting point of the resolved (S)-ibuprofen and compare it to the literature value.

-

The enantiomeric excess of the resolved ibuprofen should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for enantiomerically pure (S)-ibuprofen.

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for researchers to follow when sourcing and verifying a chiral chemical like (2S)-2-Pentanamine for research purposes. This process ensures the material's quality and suitability for stereospecific applications.

By following a systematic approach to sourcing and verification, and by understanding the practical applications of (2S)-2-Pentanamine, researchers can confidently incorporate this valuable chiral building block into their synthetic strategies, paving the way for advancements in drug discovery and development.

An In-depth Technical Guide to (2S)-2-Pentanamine (CAS Number: 54542-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Pentanamine, identified by the CAS number 54542-13-1, is a chiral primary amine that serves as a crucial building block in asymmetric synthesis. Its stereospecific structure makes it a valuable intermediate in the preparation of pharmaceuticals and other complex chiral molecules. This guide provides a comprehensive overview of its chemical properties, safety data, and detailed experimental protocols relevant to its synthesis and characterization.

Chemical and Physical Properties

(2S)-2-Pentanamine, also known as (S)-(+)-2-Aminopentane, is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N | PubChem |

| Molecular Weight | 87.16 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | Benchchem |

| Boiling Point | 92.7 °C at 760 mmHg (for racemic mixture) | ChemSrc |

| Density | 0.736 g/mL at 25°C | Benchchem |

| Refractive Index | n20/D 1.4020 | Benchchem |

| Specific Rotation ([α]D) | +8.5° (c = 1, H₂O) | Benchchem |

| InChI Key | IGEIPFLJVCPEKU-YFKPBYRVSA-N | Smolecule |

Safety Data

| Hazard Statement | GHS Classification |

| Highly Flammable liquid and vapor | H225 |

| Causes severe skin burns and eye damage | H314 |

| Causes serious eye damage | H318 |

Precautionary Measures:

-

Handling: Wear protective gloves, protective clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. Avoid breathing vapor or mist.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The synthesis and characterization of enantiomerically pure (2S)-2-Pentanamine often involves the resolution of a racemic mixture. Below are detailed methodologies for chiral resolution and the determination of enantiomeric excess.

Chiral Resolution of Racemic 2-Pentanamine

This protocol is adapted from the well-established method for resolving chiral amines using a chiral resolving agent, such as L-(+)-tartaric acid. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve L-(+)-tartaric acid in a suitable solvent, such as methanol.

-

Slowly add an equimolar amount of racemic 2-pentanamine to the heated tartaric acid solution. An exothermic reaction will occur.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (2S)-2-pentanammonium L-tartrate.

-

-

Fractional Crystallization:

-

Collect the crystals of the diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The mother liquor, enriched in the more soluble (2R)-2-pentanammonium L-tartrate, can be processed separately to isolate the (R)-enantiomer if desired.

-

-

Liberation of the Free Amine:

-

Dissolve the collected crystals of the (2S)-2-pentanammonium L-tartrate in water.

-

Add a strong base, such as 50% sodium hydroxide solution, to deprotonate the ammonium salt and liberate the free (2S)-2-Pentanamine.

-

Extract the aqueous solution with an organic solvent, such as diethyl ether.

-

Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

-

Purification and Characterization:

-

Remove the solvent from the dried organic extract under reduced pressure using a rotary evaporator.

-

Purify the resulting (2S)-2-Pentanamine by distillation.

-

Determine the optical rotation of the purified product using a polarimeter to confirm its enantiomeric purity. The specific rotation should be compared to the literature value.

-

Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

The enantiomeric excess (ee) of a chiral amine can be determined by ¹H NMR spectroscopy using a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the amine, leading to the separation of their corresponding signals in the NMR spectrum.

Methodology:

-

Sample Preparation:

-

In an NMR tube, dissolve a known amount of the chiral amine sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a molar excess of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).

-

Shake the NMR tube to ensure thorough mixing and formation of the diastereomeric complexes.

-

-

NMR Analysis:

-

Acquire the ¹H NMR spectrum of the sample.

-

Identify the signals corresponding to the diastereomeric complexes. Protons in close proximity to the chiral center of the amine are most likely to show distinct chemical shifts for the two diastereomers.

-

Integrate the well-resolved signals corresponding to each diastereomer.

-

-

Calculation of Enantiomeric Excess:

-

The enantiomeric excess is calculated using the following formula: ee (%) = |(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)| * 100

-

Applications in Research and Development

(2S)-2-Pentanamine is primarily used as a chiral building block and a resolving agent in organic synthesis. Its applications include:

-

Synthesis of Chiral Ligands: The amine functionality can be readily modified to create chiral ligands for asymmetric catalysis.

-

Preparation of Biologically Active Molecules: It can be incorporated into the synthesis of complex molecules with specific stereochemistry, which is often a critical determinant of biological activity.

-

Enantioselective Separations: It can be used as a chiral selector in chromatographic techniques like HPLC to separate enantiomers of other compounds.

Conclusion

(2S)-2-Pentanamine (CAS 54542-13-1) is a valuable chiral amine with well-defined physical and chemical properties. While it requires careful handling due to its flammability and corrosivity, its utility in asymmetric synthesis is significant. The experimental protocols outlined in this guide provide a framework for its preparation and characterization, enabling researchers and drug development professionals to effectively utilize this important chiral building block.

Spectroscopic Profile of (2S)-2-Pentanamine: A Technical Guide

Introduction

(2S)-2-Pentanamine is a chiral primary amine with significant applications in organic synthesis and as a resolving agent. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2S)-2-Pentanamine. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in obtaining reliable and reproducible results.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Pentanamine.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 - 2.9 | m | 1H | H-2 |

| ~1.3 - 1.5 | m | 2H | H-3 |

| ~1.1 - 1.3 | m | 2H | H-4 |

| ~1.0 - 1.2 | d | 3H | H-1 |

| ~0.9 | t | 3H | H-5 |

| ~1.1 (broad) | s | 2H | -NH₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~45 - 50 | C-2 |

| ~38 - 42 | C-3 |

| ~19 - 23 | C-4 |

| ~22 - 26 | C-1 |

| ~13 - 15 | C-5 |

Infrared (IR) Spectroscopy

The following data is for the gas-phase spectrum of racemic 2-pentanamine.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Medium | N-H asymmetric stretch |

| ~3300 | Medium | N-H symmetric stretch |

| ~2960 | Strong | C-H asymmetric stretch (sp³) |

| ~2870 | Strong | C-H symmetric stretch (sp³) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1380 | Medium | C-H bend (umbrella) |

| ~1130 | Medium | C-N stretch |

Mass Spectrometry (MS)

The following data is for the electron ionization (EI) mass spectrum of racemic 2-pentanamine.[3]

| m/z | Relative Intensity (%) | Assignment |

| 87 | ~5 | [M]⁺ (Molecular Ion) |

| 72 | ~10 | [M - CH₃]⁺ |

| 58 | ~20 | [M - C₂H₅]⁺ |

| 44 | 100 | [CH₃CH=NH₂]⁺ (α-cleavage, base peak) |

| 30 | ~40 | [CH₂=NH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of (2S)-2-Pentanamine.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of (2S)-2-Pentanamine in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of (2S)-2-Pentanamine.

Methodology:

-

Sample Preparation:

-

As (2S)-2-Pentanamine is a liquid at room temperature, it can be analyzed neat.

-

Alternatively, a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared.

-

-

Instrument Parameters (Attenuated Total Reflectance - ATR):

-

Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Procedure:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of (2S)-2-Pentanamine directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically generate the absorbance or transmittance spectrum.

-

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of (2S)-2-Pentanamine and identify its fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Due to its volatility, (2S)-2-Pentanamine is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Inject a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ether) into the GC.

-

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

-

Data Processing:

-

Identify the peak corresponding to (2S)-2-Pentanamine in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways to explain the observed fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of (2S)-2-Pentanamine.

Caption: Workflow for the spectroscopic analysis of (2S)-2-Pentanamine.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of (2S)-2-Pentanamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2S)-2-Pentanamine, a chiral primary amine of interest in pharmaceutical and chemical synthesis. In the absence of extensive quantitative solubility data in publicly available literature, this guide focuses on the fundamental principles governing its solubility, offering qualitative predictions and standardized methodologies for experimental determination.

Understanding the Molecular Profile of (2S)-2-Pentanamine

(2S)-2-Pentanamine is a chiral molecule characterized by a primary amine group attached to the second carbon of a five-carbon aliphatic chain. This structure imparts a combination of polar and nonpolar characteristics, which are the primary determinants of its solubility. The amine group (-NH2) is capable of acting as a hydrogen bond donor and acceptor, contributing to its affinity for polar solvents.[1][2] Conversely, the pentyl group (C5H11) is hydrophobic and favors interactions with nonpolar solvents.[3][4] The overall solubility is a balance between these competing factors.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the expected solubility of (2S)-2-Pentanamine in various classes of common organic solvents is summarized below. It is important to note that these are predictions based on general principles of amine solubility.

| Solvent Class | Representative Solvents | Predicted Solubility of (2S)-2-Pentanamine | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Soluble | The primary amine group can form strong hydrogen bonds with the hydroxyl groups of protic solvents.[2][3] The relatively short alkyl chain does not impart excessive hydrophobicity. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately Soluble to Soluble | These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of the amine.[1] The absence of a hydroxyl group for hydrogen bonding donation from the solvent might result in slightly lower solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Sparingly Soluble to Soluble | The pentyl group will have favorable van der Waals interactions with nonpolar solvents.[4] However, the polar amine group will be less effectively solvated, potentially limiting solubility. Solubility is expected to increase with less polar solvents within this class. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are weakly polar and can engage in dipole-dipole interactions with the amine group. They are also effective at solvating the alkyl chain. |

Factors Influencing Solubility

Several factors can influence the solubility of (2S)-2-Pentanamine in a given solvent:

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces between solute molecules and between solvent molecules, facilitating mixing.

-

Presence of Water: In non-aqueous solvents, the presence of even small amounts of water can significantly impact the solubility of amines due to the strong hydrogen bonding interactions between water and the amine group.

-

pH (in aqueous or protic systems): As a primary amine, (2S)-2-Pentanamine is basic. In acidic conditions, it will be protonated to form the corresponding ammonium salt. This salt form is generally much more soluble in polar solvents than the free base.

Experimental Determination of Solubility

A precise understanding of solubility requires experimental measurement. A general protocol for determining the solubility of a liquid amine like (2S)-2-Pentanamine in an organic solvent using a static analytical method is outlined below.

General Experimental Protocol: Static Analytical Method

This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

(2S)-2-Pentanamine

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable column and detector (e.g., FID) or another suitable analytical instrument (e.g., HPLC, NMR).

-

Syringes and filters

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2S)-2-Pentanamine to a known volume or mass of the chosen organic solvent in a sealed vial.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved (2S)-2-Pentanamine at the bottom of the vial indicates a saturated solution.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets.

-

Accurately dilute the filtered sample with a known volume of the pure solvent in a volumetric flask to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of (2S)-2-Pentanamine in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated analytical method (e.g., GC-FID) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of (2S)-2-Pentanamine in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of (2S)-2-Pentanamine in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Visualizing Intermolecular Interactions

The solubility behavior of (2S)-2-Pentanamine is dictated by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these key interactions.

Caption: Logical relationships of intermolecular forces between (2S)-2-Pentanamine and different solvent classes.

This guide provides a foundational understanding of the solubility of (2S)-2-Pentanamine in common organic solvents for researchers and professionals in drug development. While specific quantitative data is sparse, the principles outlined here, along with the provided experimental methodology, offer a robust framework for predicting and determining its solubility profile.

References

An In-depth Technical Guide to the Racemic Mixture of 2-Pentanamine versus its (2S)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chiral molecules, the distinction between a racemic mixture and a single enantiomer is of paramount importance, particularly in the fields of pharmacology and materials science. 2-Pentanamine, a simple chiral primary amine, serves as an excellent case study to explore these differences. This technical guide provides a comprehensive comparison of the racemic mixture of 2-pentanamine and its (2S)-enantiomer, covering their physicochemical properties, synthesis, enantiomeric resolution, and the principles of their potential differential biological activities. While specific pharmacological data for 2-pentanamine enantiomers is not extensively documented in publicly available literature, the principles outlined herein are fundamental to the study of chiral drugs and bioactive molecules.

Physicochemical Properties: A Comparative Analysis

Enantiomers possess identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. A racemic mixture, being a 1:1 mixture of two enantiomers, exhibits physical properties that can differ from the pure enantiomers, particularly melting point, though boiling points are often very similar.

Table 1: Comparison of Physicochemical Properties

| Property | Racemic (±)-2-Pentanamine | (2S)-2-Pentanamine | (2R)-2-Pentanamine |

| Molecular Formula | C₅H₁₃N | C₅H₁₃N | C₅H₁₃N |

| Molecular Weight ( g/mol ) | 87.16 | 87.16[1] | 87.16 |

| Boiling Point (°C) | 91.0[2] | Not specified, but expected to be very similar to the racemate | Not specified, but expected to be very similar to the racemate |

| Density (g/cm³ at 20°C) | 0.7855[2] | Not specified, but expected to be very similar to the racemate | Not specified, but expected to be very similar to the racemate |

| Specific Rotation [α]D | 0° (optically inactive)[3] | +8.5° (c=1, H₂O) | -8.5° (c=1, H₂O) (inferred) |

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure (2S)-2-pentanamine typically involves the synthesis of the racemic mixture followed by a resolution step.

Synthesis of Racemic (±)-2-Pentanamine

A common route for the synthesis of racemic 2-pentanamine is the reduction of 2-pentanone oxime.

Experimental Protocol: Synthesis of Racemic (±)-2-Pentanamine

Step 1: Oximation of 2-Pentanone 2-Pentanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form 2-pentanone oxime.

-

Materials: 2-pentanone, hydroxylamine hydrochloride, sodium hydroxide, water, diethyl ether.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride in water, and cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide in water, keeping the temperature below 10°C.

-

Add 2-pentanone to the reaction mixture and stir vigorously for 1-2 hours at room temperature.

-

Extract the product, 2-pentanone oxime, with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude oxime.

-

Step 2: Reduction of 2-Pentanone Oxime The 2-pentanone oxime is then reduced to the corresponding primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Materials: 2-pentanone oxime, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, hydrochloric acid, sodium hydroxide.

-

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 2-pentanone oxime in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash them with diethyl ether.

-

Dry the combined organic filtrates over anhydrous potassium carbonate.

-

Remove the solvent by distillation. The resulting crude product is racemic (±)-2-pentanamine, which can be further purified by distillation.

-

Caption: Synthetic workflow for racemic 2-pentanamine.

Resolution of (±)-2-Pentanamine

The separation of the enantiomers of a racemic amine is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. For amines, a chiral acid such as L-(+)-tartaric acid is frequently used.

Experimental Protocol: Resolution of (±)-2-Pentanamine using L-(+)-Tartaric Acid

-

Materials: Racemic (±)-2-pentanamine, L-(+)-tartaric acid, methanol, 10% aqueous sodium hydroxide, diethyl ether.

-

Procedure:

-

Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add an equimolar amount of racemic (±)-2-pentanamine to the tartaric acid solution with stirring.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, (2S)-2-pentanaminium L-tartrate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To isolate the free (2S)-2-pentanamine, dissolve the crystals in water and add 10% aqueous sodium hydroxide until the solution is strongly basic.

-

Extract the liberated (2S)-2-pentanamine with diethyl ether.

-

Dry the ethereal solution over anhydrous potassium carbonate and remove the ether by distillation to yield the enantiomerically enriched (2S)-2-pentanamine.

-

The mother liquor from the initial crystallization contains the more soluble (2R)-2-pentanaminium L-tartrate. The (2R)-2-pentanamine can be recovered in a similar manner.

-

Caption: Workflow for the resolution of racemic 2-pentanamine.

Biological Activity: A Chiral Perspective

The interaction of small molecules with biological systems, such as enzymes and receptors, is highly dependent on their three-dimensional structure. Since these biological targets are themselves chiral, they often exhibit a high degree of stereoselectivity, leading to significant differences in the pharmacological and toxicological profiles of enantiomers.

Potential Differential Interactions with Biological Targets

The amine group of 2-pentanamine can participate in various interactions with biological receptors, including hydrogen bonding and ionic interactions. The stereochemistry at the chiral center dictates the spatial arrangement of the molecule's substituents, which in turn influences its ability to bind to a specific receptor's binding pocket.

Caption: Hypothetical differential binding of 2-pentanamine enantiomers to a chiral receptor.

Conclusion

This technical guide has provided a detailed comparison of racemic (±)-2-pentanamine and its (2S)-enantiomer. The key takeaways for researchers and drug development professionals are:

-

Physicochemical Properties: While most physical properties are identical, the optical activity is the defining difference between the enantiomers and the racemic mixture.

-

Synthesis and Resolution: The synthesis of the racemate followed by diastereomeric salt resolution is a well-established and practical approach for obtaining the pure enantiomers.

-

Biological Activity: Although specific data for 2-pentanamine is sparse, the principles of stereoselectivity in biological systems strongly suggest that the (2S)- and (2R)-enantiomers would exhibit different pharmacological and toxicological profiles.

The development of single-enantiomer drugs is a critical aspect of modern pharmaceutical science, aimed at optimizing therapeutic efficacy and minimizing adverse effects. The study of simple chiral molecules like 2-pentanamine provides a fundamental understanding of the principles that govern the behavior of more complex chiral drug candidates. Further research into the specific biological activities of the 2-pentanamine enantiomers could reveal interesting pharmacological properties and provide valuable insights for the design of novel therapeutic agents.

References

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental property of molecules that has profound implications in pharmacology and drug development. The differential interaction of enantiomers with chiral biological targets necessitates the synthesis of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of chiral building blocks in organic synthesis, the essential components for constructing stereochemically defined drug candidates. We delve into the primary strategies for obtaining these building blocks: leveraging the natural chiral pool, executing sophisticated asymmetric syntheses, and resolving racemic mixtures. This guide presents quantitative data for key synthetic methods, detailed experimental protocols for their implementation and analysis, and visual representations of logical workflows and biological signaling pathways to underscore the criticality of stereochemistry in modern drug discovery.

The Imperative of Chirality in Drug Design and Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in the pharmaceutical industry. The two mirror-image forms of a chiral molecule are known as enantiomers. While they possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body.[1][2] Biological systems, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars.[2] This inherent chirality leads to stereospecific interactions with drug molecules, where one enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[3]

A stark example of the importance of chirality is the thalidomide tragedy, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was a potent teratogen, causing severe birth defects.[4] This and other cases have led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which now require the stereochemical identity of new drugs to be well-defined and often favor the development of single-enantiomer pharmaceuticals.[3] Consequently, the ability to synthesize enantiomerically pure compounds is not just a scientific challenge but a regulatory and safety necessity.

Sourcing Chirality: Key Strategies for Obtaining Enantiopure Building Blocks

The synthesis of enantiomerically pure drugs relies on the availability of chiral building blocks. These are relatively simple molecules that possess one or more stereocenters and serve as starting materials for the construction of more complex chiral targets. There are three principal strategies for obtaining chiral building blocks, as illustrated in the diagram below.

The Chiral Pool

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources.[1] Key contributors to the chiral pool include amino acids, carbohydrates (sugars), terpenes, and alkaloids.[1] Chiral pool synthesis is an attractive strategy as it utilizes a pre-existing stereocenter, which can be incorporated into the final target molecule, often with its chirality preserved.[1] A prominent example is the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®), which historically used (-)-shikimic acid, a compound isolated from Chinese star anise, as the chiral starting material.

Asymmetric Synthesis

Asymmetric synthesis involves the creation of one or more new stereocenters in a prochiral substrate, leading to an unequal amount of stereoisomers. This is achieved by using a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent.

-

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. A landmark example is the Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate complex to epoxidize allylic alcohols with high enantioselectivity.[5][6]

-

Chiral Auxiliaries: In this method, a chiral auxiliary is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

Resolution of Racemates

Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.[7][8]

-

Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution, using enzymes like lipases, is a particularly powerful and widely used technique due to the high stereoselectivity of enzymes.[9]

Quantitative Comparison of Synthetic Strategies

The choice of strategy for obtaining a chiral building block depends on factors such as the availability of starting materials, the desired scale of the synthesis, and cost-effectiveness. The following table summarizes quantitative data for representative examples of each major strategy.

| Strategy | Reaction | Chiral Building Block/Target | Yield | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference(s) |

| Chiral Pool | Synthesis from (-)-shikimic acid | Oseltamivir (Tamiflu®) | 17-22% (overall) | >99% e.e. (implied) | [7] |

| Asymmetric Synthesis | Sharpless Asymmetric Epoxidation | (2S, 3S)-epoxy geraniol | 80% | 89% e.e. | [9] |

| Asymmetric Synthesis | Chemoenzymatic bioreduction | (S)-ethyl 3-cyano-5-methylhexanoate (Pregabalin precursor) | >99% conversion | >99% e.e. | [10][11][12] |

| Resolution | Diastereomeric Salt Formation | (S)-(+)-Ibuprofen | ~21% recovery of S-enantiomer | >99% d.e. of salt, ~88% e.e. of final product | [7][13] |

| Resolution | Enzymatic Kinetic Resolution | (R)-1-phenylethanol | ~50% (theoretical max) | >99% e.e. | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and analysis of chiral building blocks.

Protocol 1: Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation

This protocol is adapted from established laboratory procedures for the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine as the resolving agent.[14][15]

Materials:

-

Racemic ibuprofen (3.0 g)

-

(S)-(-)-α-phenylethylamine (1.95 mL)

-

0.24 M Potassium hydroxide (KOH) solution (30 mL)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ice bath

-

125 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Salt Formation:

-

To a 125 mL Erlenmeyer flask, add 3.0 g of racemic ibuprofen and 30 mL of 0.24 M KOH solution.

-

Heat the mixture to 75-85 °C with stirring until the ibuprofen is completely dissolved.

-

Remove the flask from the heat and add 1.95 mL of (S)-(-)-α-phenylethylamine to the warm solution.

-

Allow the solution to cool slowly to room temperature. A white precipitate of the (S)-ibuprofen-(S)-α-phenylethylammonium salt should form.

-

Cool the flask in an ice bath for 15-20 minutes to maximize crystallization.

-

Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.

-

-

Recrystallization of the Diastereomeric Salt:

-

Transfer the collected salt to a clean Erlenmeyer flask.

-

Add a minimal amount of hot water to dissolve the salt completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water. Air dry the crystals.

-

-

Liberation of (S)-(+)-Ibuprofen:

-

Dissolve the recrystallized salt in a suitable amount of deionized water.

-

Slowly add concentrated H₂SO₄ dropwise with stirring until the solution is acidic (test with pH paper). (S)-(+)-Ibuprofen will precipitate as a white solid.

-

Cool the mixture in an ice bath.

-

Collect the (S)-(+)-Ibuprofen by vacuum filtration, wash with ice-cold water, and dry thoroughly.

-

-

Analysis:

-

Determine the melting point of the resolved (S)-(+)-Ibuprofen (literature m.p. 49-53 °C).

-

Prepare a solution of the product in a suitable solvent (e.g., ethanol) and measure its optical rotation using a polarimeter. Calculate the specific rotation and determine the enantiomeric excess by comparing it to the literature value for pure (S)-(+)-Ibuprofen.

-

Protocol 2: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative procedure for the Sharpless asymmetric epoxidation.[6][9][16]

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

3Å Molecular sieves, activated powder

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane), anhydrous

-

-20 °C cooling bath (e.g., dry ice/acetonitrile)

-

Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend activated 3Å molecular sieves in anhydrous CH₂Cl₂.

-

Cool the suspension to -20 °C in a cooling bath.

-

To the cooled suspension, add L-(+)-diethyl tartrate via syringe.

-

Add titanium(IV) isopropoxide dropwise to the stirring solution. The mixture should turn from colorless to a pale yellow/orange color. Stir for 30 minutes at -20 °C.

-

-

Epoxidation Reaction:

-

Add geraniol to the catalyst mixture at -20 °C.

-

Add anhydrous tert-butyl hydroperoxide solution dropwise over a period of 30 minutes, maintaining the temperature at -20 °C.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with CH₂Cl₂.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude epoxy alcohol by flash column chromatography on silica gel.

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess of the product by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

-

Protocol 3: Chiral HPLC Analysis of a β-Blocker

This protocol provides a general method for the separation and quantification of β-blocker enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[12]

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chirobiotic V or Chiralcel AGP)

-

Mobile phase solvents (HPLC grade): methanol, acetic acid, triethylamine

-

Sample of racemic β-blocker (e.g., bisoprolol, atenolol)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the racemic β-blocker in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example for Bisoprolol):

-

Column: Chirobiotic V (or similar macrocyclic glycopeptide-based CSP)

-

Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.20 / 0.15, v/v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 45 °C

-

Detection Wavelength: 225 nm (or the λ_max of the specific β-blocker)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate separation (resolution).

-

Inject the series of calibration standards to generate a calibration curve for each enantiomer (peak area vs. concentration).

-

Inject the unknown sample.

-

Identify the peaks for each enantiomer based on their retention times.

-

Calculate the concentration of each enantiomer in the unknown sample using the calibration curves.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

-

Visualizing Workflows and Biological Pathways

Experimental Workflow for Chiral Synthesis and Analysis

The following diagram illustrates a typical workflow for the asymmetric synthesis and subsequent analysis of a chiral compound.

Stereoselectivity in Biological Signaling: The β-Adrenergic Receptor

The differential effects of enantiomers are clearly illustrated in their interactions with G-protein coupled receptors (GPCRs). The β-adrenergic receptors, for instance, show stereoselectivity for their endogenous ligand, norepinephrine, and for many synthetic drugs. The naturally occurring (R)-(-)-norepinephrine is the more potent agonist. This stereoselectivity is critical for the physiological response. The following diagram depicts how the two enantiomers of a hypothetical β-agonist drug might differentially activate the β-adrenergic signaling pathway.

Conclusion

The synthesis and application of chiral building blocks are central to the development of safe and effective pharmaceuticals. As regulatory standards become increasingly stringent and our understanding of stereoselective drug action deepens, the demand for efficient and scalable methods to produce enantiomerically pure compounds will continue to grow. A thorough understanding of the chiral pool, asymmetric synthesis, and resolution techniques, coupled with robust analytical methods for determining enantiomeric purity, is therefore indispensable for researchers and professionals in the field of drug discovery and development. The strategic application of these principles will continue to drive innovation and lead to the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Chiral pool - Wikipedia [en.wikipedia.org]

- 2. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. york.ac.uk [york.ac.uk]

- 9. graphviz.org [graphviz.org]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 14. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. odinity.com [odinity.com]

- 16. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes: (S)-2-Pentanamine in Asymmetric Synthesis of Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-2-pentanamine as a chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. Chiral amines are crucial building blocks in medicinal chemistry, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.[1] (S)-2-pentanamine, a readily available chiral primary amine, serves as a versatile tool for introducing stereocenters with high fidelity.

The primary application highlighted here is the use of (S)-2-pentanamine in the diastereoselective α-alkylation of ketones and aldehydes. This method is fundamental for the synthesis of a wide range of chiral molecules that are key intermediates in the development of new therapeutics. The underlying principle involves the temporary incorporation of the chiral amine to form a chiral imine or enamine, which then directs the approach of an electrophile to create a new stereocenter with a high degree of stereocontrol. The auxiliary can be subsequently removed, yielding the enantiomerically enriched target molecule.

Logical Workflow for Asymmetric α-Alkylation

The following diagram illustrates the general workflow for the asymmetric α-alkylation of a ketone using (S)-2-pentanamine as a chiral auxiliary.

Caption: General workflow for asymmetric α-alkylation using (S)-2-pentanamine.

Experimental Protocols

Protocol 1: Asymmetric α-Alkylation of Cyclohexanone with Benzyl Bromide

This protocol describes the formation of a chiral imine from (S)-2-pentanamine and cyclohexanone, followed by diastereoselective alkylation and subsequent hydrolysis to yield (S)-2-benzylcyclohexanone.

Step 1: Formation of the Chiral Imine

-

To a solution of cyclohexanone (1.0 eq) in toluene (2.0 M), add (S)-2-pentanamine (1.1 eq).

-

Fit the reaction vessel with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine. This is often used in the next step without further purification.

Step 2: Diastereoselective Alkylation

-

Prepare a solution of the crude imine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise via a syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated enamine.

-

Add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated imine.

Step 3: Hydrolysis and Recovery of the Chiral Auxiliary

-

Dissolve the crude alkylated imine in a biphasic mixture of pentane and a saturated aqueous solution of oxalic acid (1:1 v/v).

-

Stir the mixture vigorously at room temperature for 18-24 hours.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the optically active (S)-2-benzylcyclohexanone.

-

The aqueous layer from the hydrolysis step can be basified with NaOH and extracted with diethyl ether to recover the (S)-2-pentanamine auxiliary.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the asymmetric α-alkylation of cyclohexanone with various electrophiles using (S)-2-pentanamine as a chiral auxiliary, based on typical results for similar systems.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |

| Benzyl bromide | (S)-2-Benzylcyclohexanone | 85 | >95 |

| Methyl iodide | (S)-2-Methylcyclohexanone | 78 | >92 |

| Allyl bromide | (S)-2-Allylcyclohexanone | 82 | >94 |

| Ethyl iodide | (S)-2-Ethylcyclohexanone | 80 | >93 |

Note: The stereochemical outcome is predicted based on established models for similar chiral primary amines. The actual configuration should be determined experimentally.

Signaling Pathway and Logical Relationships

The stereochemical outcome of this reaction is governed by the formation of a rigid, chelated metalloenamine intermediate. The diagram below illustrates the proposed transition state that leads to the observed diastereoselectivity.

Caption: Proposed chelated transition state model for diastereoselective alkylation.

Applications and Considerations

-

Synthesis of Chiral Building Blocks: This methodology provides access to a variety of enantiomerically enriched α-substituted ketones, which are valuable precursors for the synthesis of more complex pharmaceutical targets.

-

Versatility: The protocol can be adapted for a range of cyclic and acyclic ketones and various electrophiles.

-

Auxiliary Recovery: The ability to recover and reuse the chiral auxiliary is a key advantage for process scalability and cost-effectiveness.

-

Troubleshooting:

-

Low Diastereoselectivity: This may result from incomplete formation of the lithiated enamine or a non-optimal reaction temperature. Ensure strictly anhydrous conditions and maintain the low temperature throughout the alkylation step.

-

Poor Yield: Incomplete imine formation or side reactions during alkylation can lead to lower yields. Ensure complete removal of water during imine formation and use freshly prepared LDA.

-

Racemization: Prolonged or harsh hydrolysis conditions can lead to racemization of the α-chiral center. The use of mild acids like oxalic acid is recommended.

-

References

Application Notes and Protocols for Reductive Amination Using (2S)-2-Pentanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (2S)-2-Pentanamine in diastereoselective reductive amination reactions. This chiral amine serves as a valuable building block and chiral auxiliary in the asymmetric synthesis of more complex chiral amines, which are significant in the development of pharmaceutical agents and other bioactive molecules.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability. The reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in situ reduction to the corresponding amine. When a chiral amine, such as (2S)-2-Pentanamine, is reacted with a prochiral ketone or aldehyde, the process can induce asymmetry, leading to the formation of diastereomeric products. The stereochemical outcome of this reaction is influenced by the steric and electronic properties of the substrates and the reaction conditions.

(2S)-2-Pentanamine is a chiral primary amine that can be utilized to synthesize secondary amines with a new stereocenter. The inherent chirality of (2S)-2-Pentanamine can direct the approach of the reducing agent to the imine intermediate, resulting in a diastereoselective transformation. This approach is particularly useful in the synthesis of chiral drug intermediates.[1][][3]

General Reaction Scheme

The reductive amination of a prochiral ketone with (2S)-2-Pentanamine proceeds through the formation of a diastereomeric imine intermediate, which is then reduced to yield a chiral secondary amine. The diastereoselectivity of the reaction is determined during the reduction step.

Caption: General workflow for the diastereoselective reductive amination of a prochiral ketone using (2S)-2-Pentanamine.

Experimental Protocols

The following protocols provide a general framework for performing reductive amination using (2S)-2-Pentanamine with a prochiral ketone. Optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and diastereoselectivity.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for reductive aminations.[4] It is particularly effective for reactions involving ketones.

Materials:

-

Prochiral ketone (1.0 equiv)

-

(2S)-2-Pentanamine (1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the prochiral ketone (1.0 equiv) and anhydrous DCM or DCE.

-

Add (2S)-2-Pentanamine (1.2 equiv) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added.

-

In a separate flask, suspend sodium triacetoxyborohydride (1.5 equiv) in a small amount of the reaction solvent.

-

Slowly add the sodium triacetoxyborohydride suspension to the ketone-amine mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate the diastereomeric amine products.

Purification and Characterization

The diastereomeric products can typically be separated by silica gel chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product.

Quantitative Data Summary

While specific quantitative data for reductive aminations using (2S)-2-Pentanamine is not extensively reported in readily available literature, the following table provides a representative summary of expected outcomes based on similar diastereoselective reductive aminations of prochiral ketones with chiral primary amines. Actual results will vary depending on the specific ketone substrate and reaction conditions.

| Ketone Substrate (Example) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Acetophenone | NaBH(OAc)₃ | DCE | 25 | 24 | 70-90 | 60:40 to 80:20 |

| 2-Butanone | NaBH(OAc)₃ | DCM | 25 | 18 | 65-85 | 55:45 to 75:25 |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 24 | 75-95 | 65:35 to 85:15 |

Note: The diastereomeric ratio is highly dependent on the steric bulk of the substituents on the ketone and the chiral amine.

Logical Relationship of Stereochemical Outcome

The stereochemical outcome of the reaction is governed by the facial selectivity of the hydride attack on the imine intermediate. The chiral center of (2S)-2-Pentanamine directs the hydride to one face of the C=N double bond over the other, leading to the preferential formation of one diastereomer.

Caption: Logical flow diagram illustrating the key steps influencing the diastereoselective outcome.

Applications in Drug Development

The chiral secondary amines synthesized through this protocol can serve as crucial intermediates in the synthesis of various pharmaceutical compounds. The ability to control the stereochemistry at a newly formed chiral center is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1]

Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and away from ignition sources.

-

Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Handle with care.

-

Refer to the Material Safety Data Sheet (MSDS) for all chemicals used.

By following these protocols and considering the factors influencing diastereoselectivity, researchers can effectively utilize (2S)-2-Pentanamine as a chiral auxiliary for the asymmetric synthesis of valuable chiral amines.

References

Application of (2S)-2-Pentanamine and its Analogs in Natural Product Synthesis: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction